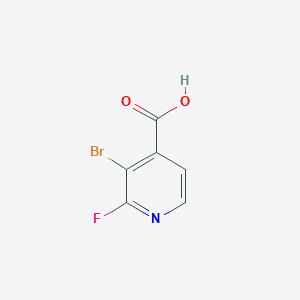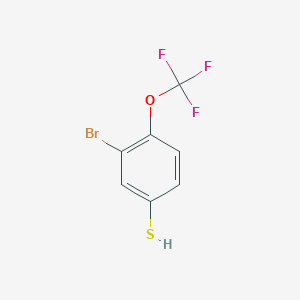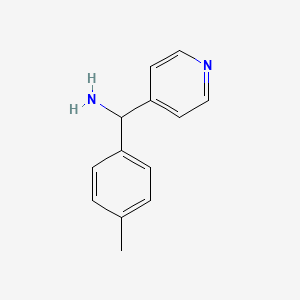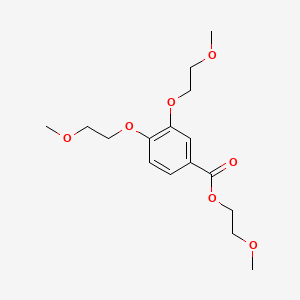
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C15H22O6 It is a benzoate ester derivative, characterized by the presence of methoxyethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through its ester functional groups, potentially affecting enzyme activity or membrane permeability. The methoxyethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4-bis(2-methoxyethoxy)benzoate
- 3,4-bis(2-methoxyethoxy)benzonitrile
- 3,4-bis(2-methoxyethoxy)benzaldehyde
Uniqueness
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is unique due to the presence of the 2-methoxyethyl ester group, which may confer distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C16H24O7 |
|---|---|
Poids moléculaire |
328.36 g/mol |
Nom IUPAC |
2-methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C16H24O7/c1-18-6-9-21-14-5-4-13(16(17)23-11-8-20-3)12-15(14)22-10-7-19-2/h4-5,12H,6-11H2,1-3H3 |
Clé InChI |
XYQBENITUNZROC-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)C(=O)OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


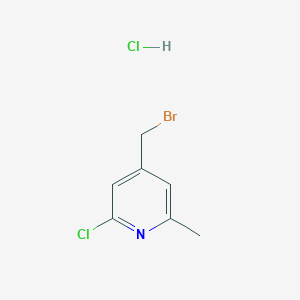
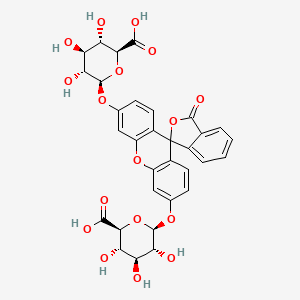
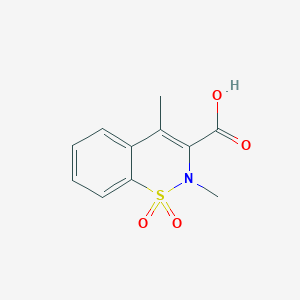

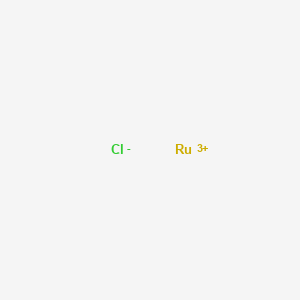


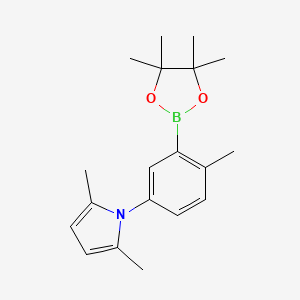

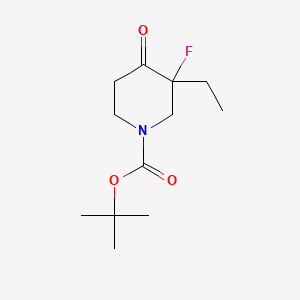
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
